molecular formula C19H17N3OS2 B2545618 2-Methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-4-carboxamide CAS No. 1825594-56-6

2-Methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-4-carboxamide

Cat. No. B2545618
CAS RN: 1825594-56-6
M. Wt: 367.49
InChI Key: RKCRQGLVEFLWRU-UHFFFAOYSA-N
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Description

The compound 2-Methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-4-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocyclic systems. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthesis routes for the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of sulfur-containing compounds with various electrophiles and nucleophiles. For instance, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide was achieved through the N-acylation of an amino-methylsulfanyl-triazole with 2-fluorobenzoyl chloride, followed by a microwave-assisted Fries rearrangement . Similarly, 2-Amino-4-(4'-phenylsulfanyl-phenyl)-thiazole was obtained from the reaction of a chloroacetyl compound with thiourea . These methods suggest that the synthesis of the compound may also involve the use of sulfur-containing starting materials and the formation of amide and thiazole rings through acylation and cyclization reactions.

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by the presence of aromatic systems, heteroatoms, and various substituents that can influence the overall conformation and reactivity. X-ray crystallography and theoretical studies, such as density functional theory (DFT) calculations, are commonly used to analyze the molecular conformations and intermolecular interactions . These techniques would likely reveal the steric and electronic effects of the methylsulfanyl and phenyl groups on the thiazole and pyridine rings in the target compound.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. For example, the amide group could participate in further reactions, such as the Fries rearrangement , while the thiazole ring might undergo nucleophilic substitution reactions . The presence of a methylsulfanyl group could lead to the formation of sulfonamide linkages under certain conditions, as seen in the non-enzymatic glutathione conjugation of a nitroso compound . These reactions could be relevant for the modification or bioconjugation of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of aromatic rings and heteroatoms would likely result in significant UV-VIS absorbance, while the various functional groups could confer solubility in organic solvents or water, depending on their nature and the overall molecular polarity. The compound's reactivity towards nucleophiles and electrophiles would be an important aspect of its chemical properties, influencing its potential use in further synthetic applications or its biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemoselective Thionation-Cyclization : An efficient method for synthesizing 2-phenyl- and 2-thienyl-5-(het)aryl/(methylthio)-4-functionalized thiazoles through chemoselective thionation-cyclization of highly functionalized enamides has been reported. This process utilizes Lawesson's reagent and is significant for introducing diverse functionalities into the thiazole core, which could be pivotal for the development of new compounds with varied biological activities (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013).

  • One-Pot Cyclocondensation : A study highlighted the synthesis of alternative products including N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide through a one-pot cyclocondensation process. This demonstrates the versatility of the chemical framework in reacting under different conditions to yield a variety of structurally diverse compounds (A. Krauze, M. Vilums, L. Sīle, & G. Duburs, 2007).

Biological Applications and Studies

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Future Directions

The future directions or potential applications of this compound are not mentioned in the available sources .

properties

IUPAC Name

2-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS2/c1-3-11-22(18(23)15-9-10-20-17(12-15)24-2)19-21-16(13-25-19)14-7-5-4-6-8-14/h3-10,12-13H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCRQGLVEFLWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)C(=O)N(CC=C)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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